N-Boc 2-Chloroethoxy Dechloromelphalan
Description
Properties
Molecular Formula |
C₂₁H₃₂Cl₂N₂O₅ |
|---|---|
Molecular Weight |
463.4 |
Synonyms |
(S)-Methyl 2-((tert-Butoxycarbonyl)amino)-3-(4-((2-(2-chloroethoxy)ethyl)(2-chloroethyl)amino)phenyl)propanoate |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Boc 2 Chloroethoxy Dechloromelphalan
Retrosynthetic Analysis of the N-Boc 2-Chloroethoxy Dechloromelphalan Scaffold
A retrosynthetic analysis of this compound provides a strategic roadmap for its synthesis. The target molecule's name implies an L-phenylalanine core, substituted at the para position of the phenyl ring. The "Dechloromelphalan" portion indicates a derivative of melphalan (B128) where the two chloroethyl groups on the nitrogen atom have been replaced, in this case, with hydroxyl groups, which are then further functionalized. The "N-Boc" prefix specifies that the alpha-amino group of the phenylalanine backbone is protected with a tert-butyloxycarbonyl group. The "2-Chloroethoxy" term describes the specific ether linkage on the hydroxyl groups.
Based on this, the primary retrosynthetic disconnection involves the ether bond forming the 2-chloroethoxy moiety. This leads back to a key intermediate: N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine . This diol is a known compound and serves as a critical precursor. pharmaffiliates.comscbt.comuni.lunih.gov
A further disconnection involves the removal of the Boc protecting group, which points to 4-[bis(2-hydroxyethyl)amino]-L-phenylalanine , also known as dihydroxymelphalan, as a fundamental building block. nih.gov This compound itself can be envisioned as being derived from a protected L-phenylalanine derivative, such as 4-amino-L-phenylalanine, through N-alkylation with ethylene (B1197577) oxide. asianpubs.orgresearchgate.netacs.org This multi-step approach, starting from readily available amino acids, forms the basis of the synthetic strategy.
Precursor Compounds and Starting Materials in this compound Synthesis
A crucial precursor, as identified in the retrosynthetic analysis, is N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine or its corresponding methyl ester. pharmaffiliates.comscbt.com The synthesis of this intermediate can commence from L-phenylalanine. A common route involves the nitration of L-phenylalanine to yield 4-nitro-L-phenylalanine, followed by protection of the amino and carboxyl groups. Subsequent reduction of the nitro group to an amine provides a handle for the introduction of the bis(2-hydroxyethyl)amino moiety, typically through reaction with ethylene oxide. asianpubs.org
Alternatively, commercially available derivatives of 4-aminophenylalanine can be utilized. For the introduction of the 2-chloroethoxy group, a suitable electrophilic reagent is required. This could include compounds like 1-chloro-2-(chloromethoxy)ethane or similar reagents capable of reacting with the hydroxyl groups of the diol intermediate. The synthesis of such reagents can be achieved through various established methods. chemicalbook.comgoogle.com
The following table summarizes the key precursors and starting materials:
| Compound Name | Role |
| L-Phenylalanine | Ultimate chiral starting material |
| 4-Nitro-L-phenylalanine | Intermediate in the synthesis of the 4-amino-phenylalanine core |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Reagent for the protection of the α-amino group |
| Ethylene oxide | Reagent for the introduction of the bis(2-hydroxyethyl)amino group |
| N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine | Key diol intermediate for the final etherification step |
| 1-Chloro-2-(chloromethoxy)ethane | Potential reagent for the introduction of the 2-chloroethoxy moiety |
Reaction Pathways and Optimized Conditions for this compound Elaboration
The elaboration of this compound from its precursors involves a sequence of well-defined reaction steps. Optimization of conditions for each step is crucial to ensure high yields and purity.
Boc-Protection Strategies in Amino Acid Derivatives
The protection of the α-amino group of the phenylalanine scaffold is a critical step to prevent unwanted side reactions during subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis and for amino acid derivatives due to its stability under a range of conditions and its facile removal under acidic conditions.
The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane/water or THF/water, with a base like sodium hydroxide (B78521) or triethylamine (B128534) to facilitate the dissolution of the amino acid and to neutralize the acid formed during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
| Parameter | Typical Conditions |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Dioxane/water, THF/water, or methanol |
| Base | Sodium hydroxide, sodium bicarbonate, or triethylamine |
| Temperature | Room temperature |
| Reaction Time | Several hours to overnight |
Chloroethoxy Moiety Introduction Techniques
The introduction of the 2-chloroethoxy group onto the hydroxyl functions of the N-Boc-dechloromelphalan intermediate is the final key transformation. This is typically achieved through an alkylation reaction , a variant of the Williamson ether synthesis. youtube.comyoutube.comorganic-chemistry.org
The diol, N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine , would be treated with a suitable base to deprotonate the hydroxyl groups, forming more nucleophilic alkoxides. Subsequent reaction with an electrophilic source of the 2-chloroethoxy group would yield the desired ether. A potential reagent for this transformation is 1-chloro-2-(chloromethoxy)ethane .
The reaction would likely be carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure the solubility of the reactants and to facilitate the nucleophilic substitution. The choice of base is critical to avoid side reactions; a non-nucleophilic base such as sodium hydride (NaH) would be a suitable choice.
| Parameter | Proposed Conditions |
| Substrate | N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine |
| Reagent | 1-Chloro-2-(chloromethoxy)ethane or similar electrophile |
| Base | Sodium hydride (NaH) |
| Solvent | Anhydrous DMF or THF |
| Temperature | 0 °C to room temperature |
| Atmosphere | Inert (e.g., nitrogen or argon) |
Purification and Isolation Techniques for this compound
After the completion of the synthesis, the crude product must be purified to remove any unreacted starting materials, reagents, and byproducts. For N-Boc protected compounds, which are often non-polar and soluble in organic solvents, silica gel column chromatography is a standard and effective purification method.
The choice of eluent system is critical for achieving good separation. A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The fractions are collected and analyzed by TLC to identify those containing the pure product.
Following chromatography, the solvent is removed under reduced pressure using a rotary evaporator. The final product can then be further dried under high vacuum to remove any residual solvent. The purity of the final compound would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Purification Step | Method | Details |
| Initial Workup | Aqueous extraction | To remove water-soluble impurities and salts. |
| Primary Purification | Silica Gel Column Chromatography | Elution with a hexane/ethyl acetate or similar solvent system gradient. |
| Product Isolation | Rotary Evaporation | To remove the column chromatography solvents. |
| Final Drying | High Vacuum | To remove trace amounts of residual solvents. |
| Purity and Structure Analysis | NMR (¹H, ¹³C), Mass Spectrometry (HRMS) | To confirm the structure and assess the purity of the final compound. |
Analysis of Synthetic Methodologies for this compound Reveals Data Scarcity
A comprehensive review of available scientific literature and chemical databases for the synthesis of the compound this compound has found no specific, verifiable information on its synthetic methodologies, yield optimization, or scalability considerations for laboratory synthesis.
Despite extensive searches utilizing various chemical identifiers and nomenclature, no dedicated research articles, patents, or scholarly publications detailing the preparation of this compound could be retrieved. This scarcity of public-domain information prevents a detailed, scientifically accurate discussion on the optimization of its synthesis and the associated scalability challenges.
The initial identification of a potential CAS number (90178-82-8) for the requested compound led to conflicting results. This CAS number is authoritatively assigned to a different chemical entity, 3-Formyl-4-nitrobenzonitrile. This discrepancy underscores the ambiguity surrounding the precise chemical identity of "this compound" in publicly accessible chemical registries and literature.
Without a confirmed chemical structure and established synthetic protocols, any discussion on yield optimization—which would typically involve the systematic variation of reaction parameters such as temperature, pressure, catalyst loading, and reactant stoichiometry—would be purely speculative. Similarly, an analysis of scalability considerations, which would address challenges in maintaining reaction efficiency, purity, and safety when transitioning from milligram to gram or kilogram scales, cannot be conducted without foundational experimental data.
In the interest of maintaining scientific accuracy and adhering to the strict informational requirements of the user, it must be concluded that there is insufficient data to construct the requested article on the "Yield Optimization and Scalability Considerations in Laboratory Synthesis" of this compound.
N Boc 2 Chloroethoxy Dechloromelphalan As a Synthetic Intermediate
Role in the Derivatization of Dechloromelphalan Analogues
The structure of N-Boc 2-Chloroethoxy Dechloromelphalan is strategically designed for the synthesis of a diverse array of dechloromelphalan analogues. The N-Boc group, a widely used protecting group in peptide synthesis, effectively masks the nucleophilicity of the amino group of the phenylalanine core. orgsyn.orgrsc.org This protection is crucial as it prevents unwanted side reactions at the nitrogen atom during the modification of other parts of the molecule.
The process of creating analogues typically involves a deprotection step to reveal the free amine, which can then be subjected to various transformations. The removal of the Boc group is generally achieved under acidic conditions, such as with trifluoroacetic acid (TFA), which is a standard procedure in solid-phase peptide synthesis. nih.gov Once deprotected, the free amino group can be acylated, alkylated, or coupled with other molecules to generate a library of novel compounds. This allows for the systematic exploration of structure-activity relationships, where modifications at the N-terminus can influence the biological activity and pharmacokinetic properties of the resulting analogues.
Precursor for Advanced Alkylating Agent Scaffolds
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with DNA. nih.govyoutube.com this compound serves as a valuable precursor for the development of more sophisticated and potentially more effective alkylating agents. acs.org The 2-chloroethoxy group is a key functional handle in this context. While it is a relatively weak alkylating moiety itself, it can be readily converted into more reactive functionalities.
For instance, the chlorine atom can be displaced by other nucleophiles to introduce different leaving groups, thereby modulating the alkylating reactivity of the molecule. Furthermore, the 2-chloroethoxy group can participate in intramolecular cyclization reactions to form a more reactive aziridinium (B1262131) ion, a common mechanism for the activation of nitrogen mustard-based alkylating agents. The ability to fine-tune the reactivity of the alkylating group is a critical aspect in the design of next-generation anticancer drugs, aiming to enhance selectivity towards cancer cells while minimizing damage to healthy tissues.
Applications in the Synthesis of Prodrugs and Targeted Delivery Systems (Preclinical Focus)
The development of prodrugs is a widely employed strategy to improve the therapeutic index of potent drugs by enhancing their solubility, stability, and targeted delivery. nih.govnih.govfrontiersin.org this compound is a suitable starting material for the synthesis of prodrugs of dechloromelphalan. The modification of the parent drug structure, as seen in this intermediate, is a fundamental concept in prodrug design.
The N-Boc group, in addition to its protective role, can be considered a part of a prodrug strategy. Its cleavage under specific physiological conditions, such as the acidic tumor microenvironment, could lead to the release of the active drug. Moreover, the 2-chloroethoxy group can be further functionalized to incorporate targeting moieties. For example, it can be linked to ligands that bind to receptors overexpressed on the surface of cancer cells, thereby facilitating the targeted delivery of the cytotoxic payload. This approach aims to increase the concentration of the drug at the tumor site, leading to enhanced efficacy and reduced systemic toxicity.
Transformation into 2-Chloroethoxy Dechloromelphalan and Related Derivatives
A primary and fundamental transformation of this compound is the removal of the N-Boc protecting group to yield 2-Chloroethoxy Dechloromelphalan. This deprotection step is typically carried out under acidic conditions, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) being a common choice. The reaction is generally clean and proceeds with high yield, providing the free amine for subsequent reactions.
| Reaction | Reagents and Conditions | Product |
| N-Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 2-Chloroethoxy Dechloromelphalan |
Following deprotection, the resulting 2-Chloroethoxy Dechloromelphalan can be used to synthesize a variety of derivatives. For example, the free amino group can be acylated using various acyl chlorides or anhydrides to introduce different functional groups. These modifications can significantly alter the physicochemical and biological properties of the molecule.
Chemo- and Regioselectivity in Subsequent Reactions
When this compound is used in subsequent synthetic steps, the principles of chemo- and regioselectivity are of utmost importance. The molecule possesses several reactive sites, including the carboxylic acid, the 2-chloroethoxy group, and the aromatic ring. The N-Boc group effectively prevents reactions at the amino group, thereby directing transformations to other parts of the molecule.
Reactions involving the carboxylic acid, such as esterification or amidation, can be performed selectively in the presence of the 2-chloroethoxy group, as the latter is a much weaker electrophile. Conversely, reactions aimed at modifying the 2-chloroethoxy group, such as nucleophilic substitution of the chlorine atom, can be carried out without affecting the protected amino acid moiety. The aromatic ring can also be a site for electrophilic substitution reactions, and the regioselectivity of such reactions will be influenced by the directing effects of the existing substituents. Careful choice of reaction conditions and reagents is therefore essential to achieve the desired chemical transformations with high selectivity, avoiding the need for complex protection and deprotection sequences.
Structural Analysis and Theoretical Implications of N Boc 2 Chloroethoxy Dechloromelphalan
Conformational Analysis and Stereochemistry
The stereochemistry and conformational flexibility of N-Boc 2-Chloroethoxy Dechloromelphalan are critical determinants of its potential molecular interactions. The molecule possesses a chiral center at the alpha-carbon of the amino acid backbone, inherited from its L-phenylalanine precursor. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen and the 2-chloroethoxy group on the phenyl ring significantly influences its three-dimensional structure.
The Boc group, being sterically demanding, restricts the rotation around the N-Cα bond, thereby influencing the phi (φ) and psi (ψ) dihedral angles of the amino acid backbone. nih.gov This restriction can favor specific conformations, which may be crucial for its interaction with biological macromolecules. nih.gov The bulky nature of the Boc group can also shield the adjacent functionalities, potentially modulating the molecule's reactivity.
The 2-chloroethoxy side chain attached to the phenyl ring introduces additional degrees of conformational freedom. The rotation around the C-O and O-C bonds of the ethoxy linker allows this group to adopt various spatial orientations relative to the phenyl ring and the amino acid core. These conformational preferences will be governed by a combination of steric hindrance and electronic interactions, such as dipole-dipole interactions between the chloroethyl group and the rest of the molecule.
Table 1: Key Stereochemical and Conformational Features
| Feature | Description | Implication |
| Chiral Center | The α-carbon of the phenylalanine backbone is an S-configured chiral center. | Determines the overall chirality of the molecule and is crucial for stereospecific interactions with biological targets. |
| Boc Protecting Group | A bulky tert-butoxycarbonyl group attached to the amino nitrogen. | Restricts conformational freedom around the N-Cα bond, influencing backbone dihedral angles and potentially shielding adjacent groups. nih.govrsc.org |
| 2-Chloroethoxy Side Chain | A flexible ether-linked side chain on the phenyl ring. | Introduces additional rotational freedom, allowing for multiple conformations that can adapt to the geometry of a binding site. |
Electronic Structure and Reactivity Predictions
The electronic properties of this compound are key to understanding its potential reactivity. The molecule's reactivity is primarily associated with the electrophilic nature of the 2-chloroethyl group. The chlorine atom, being an electronegative element, withdraws electron density from the adjacent carbon atom, making it susceptible to nucleophilic attack.
The Boc protecting group, while primarily steric in nature, also exerts an electronic influence. The carbonyl group within the Boc moiety is electron-withdrawing, which can slightly decrease the nucleophilicity of the protected amino group. However, the primary role of the Boc group is to prevent unwanted reactions at the amine. genscript.com
The phenyl ring, substituted with the 2-chloroethoxy group, acts as a scaffold. The ether oxygen of the chloroethoxy group can donate electron density to the aromatic ring through resonance, potentially influencing the reactivity of the ring itself, though the primary site of reactivity remains the chloroethyl moiety.
Table 2: Predicted Reactivity of Functional Groups
| Functional Group | Predicted Reactivity | Rationale |
| 2-Chloroethyl Group | Electrophilic | The electron-withdrawing chlorine atom polarizes the C-Cl bond, making the carbon atom susceptible to nucleophilic attack. This is the primary site for potential alkylating activity. |
| Boc-Protected Amine | Low Nucleophilicity | The lone pair of the nitrogen atom is delocalized by the adjacent carbonyl group of the Boc protector, reducing its nucleophilicity and preventing it from participating in unwanted side reactions. genscript.com |
| Carboxylic Acid | Acidic/Nucleophilic | Can be deprotonated to form a carboxylate anion, which is a weak nucleophile. The acidity is a typical feature of amino acids. |
| Phenyl Ring | Aromatic Substitution | The aromatic ring can undergo electrophilic substitution reactions, although this is less favorable compared to the reactivity of the chloroethyl group. |
Structure-Activity Relationship (SAR) Studies of Related Alkylating Scaffolds
The core principle of alkylating agents is their ability to form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. ijrpc.com In the case of this compound, the single 2-chloroethoxy group provides a monofunctional alkylating moiety. Monofunctional alkylating agents can still exhibit cytotoxicity, though they are generally less potent than their bifunctional counterparts as they cannot induce DNA cross-linking.
Computational Chemistry Approaches for Investigating Molecular Interactions (Theoretical Models)
Computational chemistry offers powerful tools to model the behavior of molecules like this compound at an atomic level. These methods can predict molecular geometries, electronic properties, and potential interactions with biological targets.
Molecular Mechanics (MM) methods, using force fields such as AMBER or CHARMM, can be employed to perform conformational searches and identify low-energy conformers of the molecule. This is particularly useful for exploring the conformational landscape of the flexible 2-chloroethoxy side chain.
Quantum Mechanics (QM) calculations, such as Density Functional Theory (DFT), can provide a more accurate description of the electronic structure. DFT can be used to calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. These calculations can help to pinpoint the most reactive sites on the molecule and predict its susceptibility to nucleophilic attack.
Molecular Docking is a computational technique that can be used to predict the binding mode of this compound to a protein target. This involves placing the molecule into the binding site of a protein and scoring the different poses based on their predicted binding affinity. This approach could be used to generate hypotheses about its potential biological targets.
Comparative Structural Analysis with Melphalan (B128) and Dechloromelphalan
A comparative analysis of this compound with its parent compounds, melphalan and dechloromelphalan, highlights the significant structural and, consequently, functional modifications.
Melphalan is a bifunctional alkylating agent characterized by a bis(2-chloroethyl)amino group attached to a phenylalanine scaffold. This bifunctionality is crucial for its ability to form inter- and intra-strand cross-links in DNA, a key mechanism of its cytotoxic action. nih.govnih.gov
Dechloromelphalan is an analog of melphalan where one of the 2-chloroethyl groups is replaced by an ethyl group. This renders the molecule monofunctional, capable of alkylating DNA at a single site but unable to form cross-links. This generally results in reduced cytotoxic potency compared to melphalan.
This compound differs from both by the presence of the N-Boc protecting group and the 2-chloroethoxy substituent on the phenyl ring. The N-Boc group significantly increases the steric bulk and lipophilicity compared to the free amino group in melphalan and dechloromelphalan. rsc.org The 2-chloroethoxy group, while providing a monofunctional alkylating moiety similar to the remaining chloroethyl group in dechloromelphalan, has different electronic and steric properties due to the ether linkage.
Table 3: Structural Comparison of Related Compounds
| Compound | Key Structural Features | Predicted Functional Implication |
| Melphalan | L-phenylalanine core, bis(2-chloroethyl)amino group. | Bifunctional alkylating agent, capable of DNA cross-linking. nih.govnih.gov |
| Dechloromelphalan | L-phenylalanine core, mono(2-chloroethyl)amino group. | Monofunctional alkylating agent, unable to form DNA cross-links. |
| This compound | L-phenylalanine core, N-Boc protecting group, 2-chloroethoxy substituent. | Monofunctional alkylating potential from the chloroethoxy group; increased lipophilicity and altered steric profile due to the N-Boc group. rsc.org |
Preclinical Mechanistic Investigations and Biochemical Interactions in Vitro and in Vivo Models
Evaluation of Alkylating Potential in Model Systems
The alkylating potential of a nitrogen mustard derivative is its fundamental characteristic. Nitrogen mustards function as electrophiles that form covalent bonds with nucleophilic centers in biomolecules. researchgate.net This process is initiated by an intramolecular cyclization of one of the chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion. researchgate.netmdpi.com This intermediate is the primary alkylating species.
In the case of N-Boc 2-Chloroethoxy Dechloromelphalan, the term "dechloromelphalan" implies the replacement of one of the two chloroethyl groups of the parent melphalan (B128) molecule. This is a critical modification. Melphalan is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups, enabling it to form not only single (mono-adducts) but also cross-linked adducts, particularly interstrand cross-links (ICLs) in DNA. nih.govresearchgate.netfrontiersin.org These ICLs are highly cytotoxic as they prevent DNA strand separation, thereby blocking replication and transcription. mdpi.compatsnap.com
By contrast, a "dechloro" analogue would be a monofunctional alkylating agent. It would still form the reactive aziridinium ion from its remaining chloroethyl or chloroethoxy group and subsequently alkylate nucleophilic sites, but it would be incapable of forming DNA interstrand cross-links. Its cytotoxicity would, therefore, rely solely on the formation of mono-adducts on DNA and other biomolecules like proteins and RNA. drugbank.comnih.gov While mono-adducts can still disrupt cellular processes and lead to cell death, they are generally considered less cytotoxic than ICLs and are often more readily repaired by the cell. frontiersin.org
The N-tert-butyloxycarbonyl (N-Boc) group attached to the amino acid backbone is an acid-labile protecting group. organic-chemistry.orgtotal-synthesis.com In preclinical models, its presence would likely increase the lipophilicity of the compound compared to melphalan, potentially altering its transport across cell membranes. frontiersin.org The 2-chloroethoxy group, replacing a chloroethyl group, may also modulate the compound's reactivity and metabolic profile, though specific data is lacking.
Interaction with Nucleophilic Sites on Biomolecules (e.g., DNA, Proteins)
The primary target for nitrogen mustards like melphalan is DNA. patsnap.com The electron-rich N7 position of guanine (B1146940) is the most frequent site of alkylation, with the N3 position of adenine (B156593) being a secondary target. researchgate.netfrontiersin.org As a monofunctional agent, this compound would be expected to form a covalent bond at these sites, creating a mono-adduct. nih.gov
These mono-adducts can lead to several downstream consequences:
DNA Base Mispairing: Alkylation of guanine can favor its pairing with thymine (B56734) instead of cytosine during DNA replication, leading to mutations. mdpi.com
DNA Strand Breaks: The cellular machinery that attempts to repair the alkylated base, such as the Base Excision Repair (BER) pathway, can lead to the creation of single-strand breaks. researchgate.netnih.gov
| Biomolecule | Predicted Interaction with this compound | Consequence of Interaction |
| DNA | Monofunctional alkylation at N7-guanine and N3-adenine. researchgate.netfrontiersin.org | Formation of mono-adducts, potential for base mispairing and single-strand breaks during repair. researchgate.netmdpi.com |
| Proteins | Alkylation of nucleophilic amino acid residues (e.g., cysteine, histidine). nih.gov | Alteration of protein structure and function, potential inhibition of enzymatic activity. nih.gov |
| RNA | Alkylation of guanine bases. drugbank.com | Disruption of transcription and translation processes. drugbank.com |
This table is based on the known interactions of the parent compound, melphalan, and general nitrogen mustards.
Theoretical Models of Cellular Uptake and Intracellular Trafficking (Preclinical Context)
Melphalan's structural similarity to the amino acid phenylalanine allows it to be actively transported into cells by specific amino acid transporters. patsnap.comnih.gov Studies have identified at least two systems responsible for melphalan uptake: the sodium-independent L-type amino acid transporter (LAT1) and a sodium-dependent system. nih.govnih.gov
The modifications in this compound would likely alter this uptake mechanism:
N-Boc Protection: The bulky, lipophilic N-Boc group on the amino acid's nitrogen would likely prevent recognition and transport by the highly specific amino acid transporters like LAT1. organic-chemistry.org Instead, cellular uptake might shift towards passive diffusion across the lipid bilayer, driven by the increased lipophilicity of the molecule. This could alter the drug's accumulation profile in different cell types.
Liposome Encapsulation Models: As an alternative delivery strategy for modified compounds like this, researchers have explored liposomal formulations for melphalan to improve delivery and stability. acs.org Such a strategy could theoretically be applied to this compound to control its release and cellular uptake.
Once inside the cell, the N-Boc group could potentially be cleaved under acidic conditions, such as within lysosomes, to release a more polar, active metabolite. total-synthesis.com However, the primary activation step remains the intramolecular cyclization to form the aziridinium ion, which then alkylates its targets. mdpi.com
Modulation of Cellular Pathways in Preclinical Research Models (e.g., Apoptosis, DNA Repair)
The DNA damage inflicted by alkylating agents triggers a complex cellular response, primarily involving DNA repair and apoptotic pathways.
DNA Repair Pathways: The formation of DNA adducts by an agent like this compound would activate several DNA repair mechanisms. Since it is a monofunctional agent, the primary pathway for repairing its lesions would be Base Excision Repair (BER) . researchgate.net If multiple adducts are formed in close proximity or if repair intermediates accumulate, other pathways like Nucleotide Excision Repair (NER) and those that repair double-strand breaks (which can arise from replication fork collapse at sites of damage), such as Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) , could also be engaged. nih.govnih.gov In contrast to melphalan, the Fanconi Anemia (FA) pathway, which is critical for repairing ICLs, would theoretically be less relevant for a monofunctional agent. nih.govaacrjournals.org
Apoptosis (Programmed Cell Death): If DNA damage is too extensive to be repaired, cells initiate apoptosis. Melphalan has been shown to induce apoptosis through several mechanisms:
Mcl-1 and Bim Regulation: It can cause the downregulation and cleavage of the anti-apoptotic protein Mcl-1, releasing the pro-apoptotic protein Bim to trigger cell death. nih.gov
p73/p38 MAPK Pathway: It can induce the generation of reactive oxygen species (ROS), leading to activation of the p38 MAPK pathway and upregulation of the pro-apoptotic protein TAp73. nih.gov
p53 Activation: As a central mediator of the DNA damage response, p53 can be stabilized and activated, leading to cell cycle arrest or apoptosis. nih.gov
This compound, by inducing DNA damage, would be expected to activate these same pro-apoptotic pathways. The extent of activation would depend on the level of DNA damage it can inflict as a monofunctional agent compared to the bifunctional parent compound.
| Pathway | Role in Response to Alkylating Agents | Predicted Modulation by this compound |
| DNA Repair (BER) | Removes damaged bases (mono-adducts). researchgate.net | Primary repair pathway activated to remove the compound's mono-adducts. |
| DNA Repair (ICL Repair/FA) | Repairs interstrand cross-links. nih.gov | Not expected to be a primary response, as the compound is monofunctional. |
| Apoptosis (Intrinsic) | Eliminates cells with irreparable DNA damage. patsnap.com | Activated if DNA damage exceeds the cell's repair capacity; likely involves Mcl-1, Bim, and p53. nih.govnih.gov |
This table is based on the known pathway interactions of the parent compound, melphalan.
Enzyme-Mediated Transformations and Metabolic Stability in Preclinical Systems
The metabolic fate of this compound in preclinical systems would be influenced by its unique chemical groups.
Hydrolysis: The primary non-enzymatic degradation pathway for melphalan is spontaneous hydrolysis of its chloroethyl groups in aqueous environments, forming monohydroxymelphalan and dihydroxymelphalan, which are inactive metabolites. drugbank.comnih.govresearchgate.net The half-life of melphalan in cell culture medium at 37°C is approximately 66 minutes. nih.gov The chloroethoxy group of the title compound would also be susceptible to hydrolysis.
Enzymatic Transformations:
N-Boc Group Cleavage: The N-Boc group is generally stable to most enzymatic action but can be cleaved by acid. organic-chemistry.org It is possible that in the acidic microenvironment of a tumor or within cellular lysosomes, some deprotection could occur.
Glutathione (B108866) Conjugation: Elevated levels of glutathione and glutathione S-transferases (GSTs) are a known mechanism of resistance to melphalan, as glutathione can detoxify the drug. iaea.org This pathway would likely also be relevant for this compound.
Metabolic stability assays, typically using liver microsomes or hepatocytes, are standard in vitro tests to evaluate the rate of metabolism, primarily by cytochrome P450 enzymes. drugbank.comnih.gov While specific data for this compound is unavailable, such tests would be crucial to determine its half-life and metabolic profile, which would be influenced by the combined effects of the N-Boc and chloroethoxy groups on its susceptibility to enzymatic degradation.
| Parameter | Melphalan (Parent Compound) | Theoretical Influence of Modifications in this compound |
| Primary Degradation | Spontaneous hydrolysis to inactive metabolites. nih.gov | Hydrolysis of the chloroethoxy group is expected. |
| In Vitro Half-Life (Culture) | ~66 minutes. nih.gov | Potentially altered due to the N-Boc and chloroethoxy groups. |
| Detoxification Pathway | Glutathione conjugation. iaea.org | Expected to be a relevant detoxification pathway. |
| Uptake System | Amino acid transporters (e.g., LAT1). nih.gov | Likely inhibited by the N-Boc group, shifting uptake towards passive diffusion. |
This table provides a comparative summary based on data for the parent compound, melphalan.
Development and Research of Analogues and Derivatives of N Boc 2 Chloroethoxy Dechloromelphalan
Design Principles for Novel N-Boc-Protected Melphalan (B128) Derivatives
The design of novel N-Boc-protected melphalan derivatives is guided by several key principles aimed at optimizing the parent drug's pharmacological profile. The N-Boc group is often employed as a temporary protecting group during synthesis to allow for selective modifications at other positions of the melphalan molecule. google.com Beyond its role in synthesis, the N-Boc group can influence the physicochemical properties of the final compound, such as its lipophilicity and membrane permeability.
A primary design consideration is the modulation of the alkylating activity of the nitrogen mustard moiety. The bis-(2-chloroethyl)amino group is responsible for melphalan's cytotoxic effect through the formation of covalent bonds with DNA. nih.gov Modifications to this group, such as the conceptual "dechloro" and "2-chloroethoxy" substitutions, would fundamentally alter this activity. A "dechloro" analogue might involve the replacement of one or both chlorine atoms with other functional groups to potentially reduce indiscriminate reactivity and associated toxicities. The introduction of a "2-chloroethoxy" group could be a strategy to fine-tune the electronic and steric properties of the alkylating arm, possibly influencing the rate of aziridinium (B1262131) ion formation and subsequent DNA alkylation. nih.gov
Another critical design principle is the enhancement of tumor-specific drug delivery. This can be achieved by designing prodrugs that are selectively activated at the tumor site. The N-Boc-protected melphalan core can be linked to various promoieties, such as peptides or sugars, that are recognized by enzymes or transporters that are overexpressed in cancer cells.
Synthesis and Characterization of Structural Variants
The synthesis of structural variants of N-Boc 2-Chloroethoxy Dechloromelphalan would begin with the protection of the amino group of a suitable phenylalanine precursor with a Boc anhydride. The subsequent steps would involve the construction of the modified alkylating side chain. For a "2-chloroethoxy" derivative, this could involve the reaction of a diol precursor with a chlorinating agent.
While the specific synthesis of this compound is not detailed in the literature, the synthesis of other N-Boc-melphalan derivatives has been described. For instance, the synthesis of N-Boc-melphalan itself is a known process, often serving as a key intermediate. google.com Furthermore, research into other melphalan analogues, such as those involving esterification of the carboxylic acid or modification of the amino group to form amidines, highlights the synthetic feasibility of creating a diverse library of derivatives. nih.gov
The characterization of these novel compounds would rely on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for elucidating the precise molecular structure and confirming the successful incorporation of the N-Boc group and any modifications to the alkylating side chain. Mass spectrometry would be used to confirm the molecular weight of the synthesized compounds.
Evaluation of Preclinical Biological Activities of Analogues
The preclinical evaluation of novel melphalan analogues is a critical step in identifying promising new drug candidates. This process involves a battery of in vitro and in vivo assays to determine their biological activity and potential therapeutic value.
In Vitro Cytotoxicity: The primary assessment of a new analogue's potential is its ability to kill cancer cells. This is typically evaluated using a panel of cancer cell lines, and the half-maximal inhibitory concentration (IC50) is determined. For example, novel melphalan derivatives have been tested against various hematological malignancy cell lines. nih.gov
Genotoxicity and DNA Damage: Given that melphalan's mechanism of action involves DNA alkylation, assessing the genotoxicity of new analogues is crucial. The comet assay is a common method used to quantify the extent of DNA damage induced by a compound. nih.gov Studies on other melphalan analogues have shown that chemical modifications can lead to increased DNA damage compared to the parent drug. nih.gov
Apoptosis Induction: A desirable characteristic of an anticancer agent is the ability to induce programmed cell death, or apoptosis. This can be assessed through various methods, including flow cytometry to detect markers of apoptosis and assays to measure the activity of caspases, which are key enzymes in the apoptotic pathway. nih.gov
Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is often an early event in apoptosis. This can be measured using specific fluorescent probes to assess the impact of new analogues on mitochondrial function. nih.gov
The following table summarizes the types of preclinical biological activities that would be evaluated for a novel this compound analogue, based on studies of related compounds. nih.gov
| Biological Activity | Assay/Method | Purpose | Example Finding for Related Analogues |
| Cytotoxicity | Resazurin viability assay | To determine the concentration of the compound that inhibits cell growth by 50% (IC50). | Some novel melphalan derivatives show higher cytotoxicity than melphalan in hematological cancer cell lines. nih.gov |
| Genotoxicity | Alkaline comet assay | To measure the extent of DNA damage induced by the compound. | Modified melphalan analogues can induce a higher percentage of DNA in the comet tail, indicating more significant DNA damage. nih.gov |
| Apoptosis Induction | Hoechst/Propidium Iodide Staining, Caspase Activity Assays | To quantify the number of apoptotic and necrotic cells and measure the activity of key apoptotic enzymes. | New derivatives have demonstrated a greater ability to induce apoptosis compared to the parent drug. nih.gov |
| Mitochondrial Disruption | JC-1 Staining | To assess changes in the mitochondrial membrane potential, an early indicator of apoptosis. | Certain analogues have been shown to significantly disrupt the mitochondrial membrane potential in cancer cells. nih.gov |
Structure-Based Design of Modulators of Alkylating Activity
Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize new drugs. While the primary target of melphalan is DNA, the enzymes involved in its metabolism and the repair of the DNA damage it causes can be targeted to modulate its activity.
Computational modeling and X-ray crystallography can provide insights into how melphalan analogues interact with DNA and proteins. google.com For instance, understanding the structural basis of how a "dechloro" or "2-chloroethoxy" modification affects the binding of the compound to the DNA duplex could guide the design of analogues with altered sequence specificity or reactivity.
Furthermore, structure-based design can be employed to develop inhibitors of DNA repair enzymes that are responsible for removing melphalan-induced DNA adducts. By co-administering such inhibitors with a melphalan analogue, it may be possible to enhance its cytotoxic effects.
Prodrug Strategies Utilizing this compound Core
A key application of the N-Boc protecting group in the context of melphalan is in the development of prodrugs. google.com A prodrug is an inactive or less active precursor of a drug that is converted into its active form in the body. This approach can be used to improve the drug's solubility, stability, and tumor-specific delivery.
The N-Boc group itself can act as a simple prodrug moiety, being cleaved under acidic conditions, which may be present in the tumor microenvironment. More sophisticated prodrug strategies involve attaching larger promoieties to the N-Boc-protected melphalan core. For example, a peptide that is a substrate for an enzyme that is overexpressed in tumors, such as certain aminopeptidases, could be attached. nih.gov The enzyme would then cleave the peptide, releasing the active drug specifically at the tumor site, thereby reducing systemic toxicity. asianpubs.org
Another prodrug strategy involves conjugation to a targeting ligand, such as an antibody that recognizes a tumor-specific antigen. google.com This antibody-drug conjugate would deliver the N-Boc-protected melphalan derivative directly to the cancer cells.
The development of prodrugs based on a hypothetical this compound core would aim to leverage these principles to create a highly targeted and effective therapeutic agent.
Analytical Methodologies in the Research of N Boc 2 Chloroethoxy Dechloromelphalan
Spectroscopic Characterization Techniques (e.g., NMR, MS, IR)
Spectroscopy is fundamental to the initial identification and structural confirmation of newly synthesized molecules like N-Boc 2-Chloroethoxy Dechloromelphalan.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular framework. In the synthesis of related N-Boc protected melphalan (B128) derivatives, the core structure's spectral characteristics remain largely consistent with the parent compound, with predictable shifts resulting from the protecting group and other modifications. rsc.org For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenylalanine core, the diastereotopic protons of the ethyl chains, and distinct resonances for the tert-butoxycarbonyl (Boc) protecting group (a sharp singlet typically around 1.4 ppm) and the 2-chloroethoxy moiety.
Mass Spectrometry (MS): MS provides crucial information about the compound's molecular weight and fragmentation pattern, confirming its identity. Electrospray ionization (ESI) is a common technique for such molecules. A key consideration for N-Boc protected amines is their potential to undergo McLafferty rearrangement within the mass spectrometer's ion source. nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. Tandem MS (MS/MS) helps in sequencing the structure by analyzing the fragmentation of a selected parent ion.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands, including the carbonyl (C=O) stretching vibrations from the Boc group and the carboxylic acid, N-H stretching of the carbamate, C-O stretching from the ether and ester linkages, and C-Cl stretching from the chloroethoxy group.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observation |
|---|---|
| ¹H NMR | Signals for aromatic protons (phenylalanine ring), aliphatic protons (alanine backbone), a singlet for the Boc group (~1.4 ppm), and signals corresponding to the 2-chloroethoxy group. |
| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbons (Boc and carboxylic acid), aliphatic carbons of the core structure, and carbons of the 2-chloroethoxy and Boc groups. |
| MS (ESI) | A parent ion peak corresponding to [M+H]⁺ or [M+Na]⁺. Fragmentation may show loss of the Boc group (100 Da), isobutylene (B52900) (56 Da), and cleavage of the ether/ester bonds. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1710 (C=O stretch, acid), ~1690 (C=O stretch, Boc), ~1160 (C-O stretch), ~750 (C-Cl stretch). |
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)
Chromatographic techniques are the gold standard for separating the target compound from impurities, starting materials, and by-products, enabling both purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most prevalent method for analyzing melphalan and its derivatives. nih.govijper.org A C18 column is typically employed with a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.gov Modifiers such as acetic acid, triethylamine (B128534), or phosphoric acid are often added to the mobile phase to improve peak shape and resolution. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the aromatic phenylalanine core absorbs, such as 210 nm or 275 nm. researchgate.netrjpbcs.com This method can be validated according to ICH guidelines to serve as a robust quality control tool for determining the purity and content of this compound. researchgate.net
Gas Chromatography (GC): GC is generally less suitable for large, polar, and thermally labile molecules like this compound. Analysis of similar Boc-protected compounds by GC-MS has shown that thermal degradation can occur in the high-temperature injection port, leading to inaccurate results. nih.gov Therefore, if GC were to be used, derivatization to a more volatile and stable form would likely be necessary.
Table 2: Typical HPLC Parameters for Analysis of Melphalan Analogs
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.05% Acetic Acid nih.gov |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 210 nm or 275 nm researchgate.netrjpbcs.com |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Crystallographic Studies for Structural Elucidation
X-ray crystallography provides the most definitive, unambiguous evidence of a molecule's three-dimensional structure, including its stereochemistry and conformation in the solid state. For a complex molecule like this compound, obtaining a single crystal of sufficient quality would allow for the precise determination of bond lengths, bond angles, and the spatial arrangement of the Boc-protected amine, the phenylalanine core, and the 2-chloroethoxy side chain. While specific crystallographic data for this compound are not publicly available, this technique remains a powerful tool in the research of novel pharmaceutical compounds and their derivatives for absolute structural confirmation.
Development of Assays for Monitoring Reactions and Transformations
As a derivative of an alkylating agent, this compound is designed to be reactive. nih.gov Developing assays to monitor its stability, degradation, and reactivity is crucial for understanding its chemical properties.
Reactivity Assays: The alkylating potential can be assessed using a colorimetric assay with a nucleophilic trapping agent like 4-(4-nitrobenzyl)pyridine (B86830) (NBP), which acts as a proxy for DNA. chemistryviews.org Reaction with NBP results in a colored product that can be quantified spectrophotometrically, allowing for the determination of reaction kinetics.
Stability-Indicating HPLC Assays: A validated, stability-indicating HPLC method, as described in section 7.2, can be used to monitor the compound over time under various stress conditions (e.g., pH, temperature, light). nih.gov This allows for the quantification of the parent compound's degradation and the simultaneous detection of any new impurities or degradants that are formed.
Fluorescence-Based Assays: Some melphalan compounds exhibit native fluorescence that can be enhanced in a micellar medium. researchgate.net If this compound possesses similar properties, a spectrofluorimetric method could be developed for its quantification, which is often more sensitive than UV-based methods. researchgate.net
In Vitro Research Assays: In a research context, assays that monitor the compound's interaction with biomolecules are common. For instance, the alkaline comet assay can be used to measure the extent of DNA damage induced by the compound in cell cultures, providing insight into its mechanism of action. nih.govnih.gov
Application of hyphenated techniques in complex research matrices
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures encountered during synthesis or in biological research settings.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier hyphenated technique for the analysis of melphalan derivatives. ijper.org LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for:
Metabolite Identification: Identifying products of the compound's transformation in research cell culture media or other complex biological matrices.
Impurity Profiling: Separating and identifying trace-level impurities from the synthesis process that may not be fully resolved or identified by HPLC-UV alone.
Reaction Monitoring: Providing unambiguous identification of intermediates and products in a reaction mixture, confirming the desired chemical transformation. The analysis of a monofunctional melphalan derivative has been characterized by a combination of MS, NMR, and HPLC. acs.org
The use of a time-of-flight (TOF) mass analyzer in LC-TOF-MS can provide highly accurate mass measurements, facilitating the confident identification of unknown compounds based on their elemental composition. nih.gov
Future Directions and Emerging Research Avenues for N Boc 2 Chloroethoxy Dechloromelphalan
Integration with Novel Drug Discovery Platforms (Preclinical)
The preclinical evaluation of N-Boc 2-Chloroethoxy Dechloromelphalan would likely commence with its integration into high-throughput screening (HTS) platforms. These platforms enable the rapid assessment of the compound's cytotoxic activity across a diverse panel of cancer cell lines. The primary objective would be to ascertain its potency and selectivity compared to the parent drug, melphalan (B128), and other clinically relevant analogs.
A crucial aspect of this preclinical phase would be to investigate the compound's mechanism of activation. The N-Boc (tert-butoxycarbonyl) protecting group is known to decrease the cytotoxic activity of melphalan by modifying its free amino group. acs.org It is hypothesized that the N-Boc group would render the molecule inert until it is cleaved within the tumor microenvironment or inside cancer cells, releasing the active alkylating agent. Similarly, the 2-chloroethoxy moiety could be designed to be cleaved by specific tumor-associated enzymes, further enhancing tumor selectivity.
Table 1: Hypothetical Preclinical Evaluation Parameters for this compound
| Parameter | Experimental Approach | Objective |
| In Vitro Cytotoxicity | Cell viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines (e.g., multiple myeloma, ovarian cancer) and normal cells. | To determine the IC50 values and assess the compound's potency and selectivity. |
| Mechanism of Activation | Incubation with tumor cell lysates or specific enzymes (e.g., esterases, peptidases) followed by HPLC or LC-MS analysis. | To identify the enzymes responsible for cleaving the N-Boc and 2-chloroethoxy groups and releasing the active drug. |
| DNA Damage Response | Comet assay, γ-H2AX staining, and cell cycle analysis. | To confirm that the activated compound induces DNA damage and apoptosis, consistent with the mechanism of alkylating agents. nih.gov |
| In Vivo Efficacy | Xenograft or patient-derived xenograft (PDX) mouse models of relevant cancers. | To evaluate the anti-tumor efficacy, tolerability, and pharmacokinetic profile of the compound in a living organism. |
Exploration of Advanced Synthetic Methodologies
The synthesis of this compound would involve a multi-step process, likely starting from a suitable phenylalanine derivative. The use of the N-Boc protecting group is a standard technique in peptide synthesis and for modifying amino acids. nbinno.com The introduction of the 2-chloroethoxy group would require a specific esterification or etherification reaction.
Advanced synthetic methodologies could be employed to improve the efficiency, scalability, and purity of the final compound. For instance, flow chemistry could offer precise control over reaction parameters, leading to higher yields and reduced reaction times. The development of novel catalytic systems for the key bond-forming reactions would also be a significant area of research.
Mechanistic Insights into Targeted Delivery Systems (Preclinical)
A key rationale for designing a prodrug like this compound is to achieve targeted delivery of the cytotoxic payload to cancer cells, thereby minimizing systemic toxicity. The N-Boc and 2-chloroethoxy moieties can be considered as "promoieties" that are cleaved by enzymes overexpressed in the tumor microenvironment. nih.gov
Preclinical studies would aim to elucidate the specific transporters and enzymes involved in the uptake and activation of the prodrug. For example, some amino acid-based prodrugs are known to be substrates for amino acid transporters that are upregulated in cancer cells. nih.govijpsonline.com Understanding these mechanisms is crucial for identifying patient populations that are most likely to respond to treatment and for designing combination therapies.
Role in the Development of Next-Generation Alkylating Agents
The development of this compound could serve as a blueprint for a new generation of alkylating agents with improved therapeutic windows. By systematically modifying the promoieties, it may be possible to fine-tune the drug's pharmacokinetic properties and target it to specific tumor types.
Furthermore, this compound could be part of a broader strategy to overcome resistance to traditional alkylating agents. healthbooktimes.org For instance, if resistance is mediated by reduced drug uptake, a prodrug that utilizes a different cellular entry mechanism could circumvent this issue. The insights gained from studying this specific analog could inform the design of other bifunctional alkylating agents with enhanced tumor-targeting capabilities. benthamdirect.com
Potential for Material Science or Chemical Biology Applications (Beyond Therapeutic Focus)
The unique chemical structure of this compound could also lend itself to applications outside of oncology. Phenylalanine and its derivatives have been explored as building blocks for self-assembling low-molecular-weight gelators. nih.gov The specific functional groups on this compound could be exploited to create novel biomaterials with interesting properties for applications in tissue engineering or drug delivery.
In the realm of chemical biology, this compound could be used as a tool to probe the activity of specific enzymes in complex biological systems. For example, by attaching a fluorescent reporter group, it could be possible to visualize where the prodrug is being activated in real-time. Such tools are invaluable for understanding the intricacies of cellular metabolism and for identifying new drug targets. The modification of phenylalanine derivatives has also been shown to be useful in studying protein interactions and enzyme mechanisms. nih.govnbinno.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
